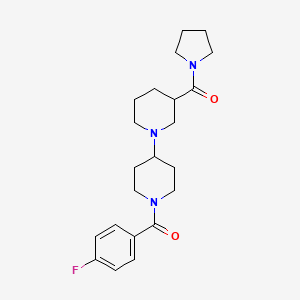
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole and indole and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile involves the activation of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, this compound has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile in lab experiments is its high potency and specificity. This compound has been shown to exhibit significant activity against cancer cells and bacteria at low concentrations, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile. One of the most promising areas of research is in drug development for cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound. Additionally, more research is needed to determine the potential applications of this compound in other fields such as antimicrobial therapy and neuroprotection. Finally, more studies are needed to determine the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile has been reported in several studies. One of the most common methods involves the reaction of 2-aminobenzothiazole with 1-benzyl-3-indolylacrylonitrile in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in cancer therapy. Several studies have reported that this compound exhibits significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. This compound has also been studied for its potential use as an antimicrobial agent, with promising results against bacteria such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(1-benzylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3S/c26-15-19(25-27-22-11-5-7-13-24(22)29-25)14-20-17-28(16-18-8-2-1-3-9-18)23-12-6-4-10-21(20)23/h1-14,17H,16H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSAGUVWAKRRTP-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)

![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)
![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)
![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)
![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)
![ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate acetate (salt)](/img/structure/B5294155.png)